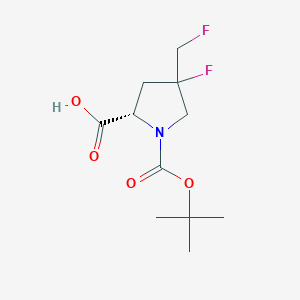![molecular formula C11H14N2O5 B13334286 (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate](/img/structure/B13334286.png)
(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate is a complex organic compound that features multiple functional groups, including an epoxide, a pyrimidoazepine ring system, and an acetate ester. Compounds with such intricate structures are often of interest in medicinal chemistry and synthetic organic chemistry due to their potential biological activities and synthetic challenges.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate likely involves multiple steps, including the formation of the pyrimidoazepine core, the introduction of the epoxide group, and the acetylation of the hydroxyl group. Typical synthetic routes might include:
Formation of the Pyrimidoazepine Core: This could be achieved through a multi-step process involving cyclization reactions.
Epoxidation: Introduction of the epoxide group might be done using peracids such as m-chloroperbenzoic acid (m-CPBA).
Acetylation: The final step could involve acetylation using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of such a compound would require optimization of each step to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the epoxide group.
Reduction: Reduction reactions could target the epoxide or other functional groups.
Substitution: Nucleophilic substitution reactions might occur at the acetate ester or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield diols, while reduction could lead to alcohols or alkanes.
科学研究应用
Chemistry
In synthetic organic chemistry, (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate could serve as a building block for more complex molecules or as a model compound for studying reaction mechanisms.
Biology and Medicine
The compound might exhibit biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with biological targets in novel ways, potentially leading to new therapeutic agents.
Industry
In the industrial context, such compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
作用机制
The mechanism by which (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.
相似化合物的比较
Similar Compounds
(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl methyl ester: Similar structure but with a methyl ester instead of an acetate.
(4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl propionate: Similar structure but with a propionate ester.
Uniqueness
The unique combination of functional groups in (4AR,6R,7S,9R)-1,3-dioxodecahydro-6,9-epoxypyrimido[1,6-a]azepin-7-yl acetate might confer distinct chemical reactivity and biological activity compared to its analogs. This could make it particularly valuable for specific applications in research and industry.
属性
分子式 |
C11H14N2O5 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC 名称 |
[(1R,7R,9R,10S)-3,5-dioxo-12-oxa-2,4-diazatricyclo[7.2.1.02,7]dodecan-10-yl] acetate |
InChI |
InChI=1S/C11H14N2O5/c1-5(14)17-8-4-10-13-6(2-7(8)18-10)3-9(15)12-11(13)16/h6-8,10H,2-4H2,1H3,(H,12,15,16)/t6-,7-,8+,10-/m1/s1 |
InChI 键 |
FOHMFFIWUFCPNX-BDNRQGISSA-N |
手性 SMILES |
CC(=O)O[C@H]1C[C@@H]2N3[C@H](C[C@H]1O2)CC(=O)NC3=O |
规范 SMILES |
CC(=O)OC1CC2N3C(CC1O2)CC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


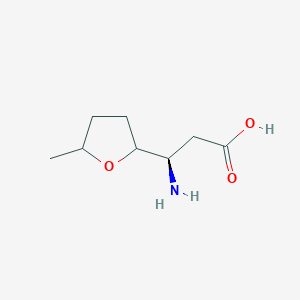
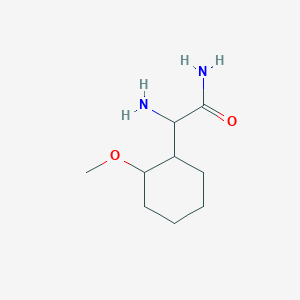
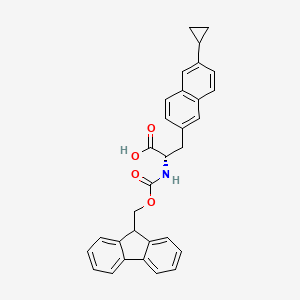
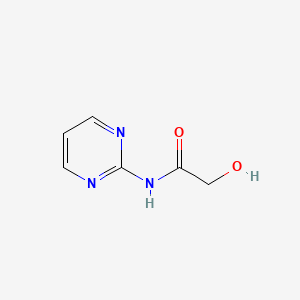

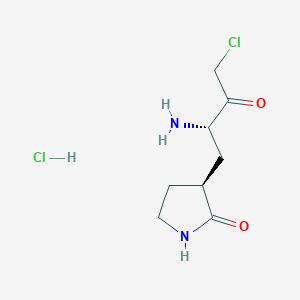
![2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13334249.png)
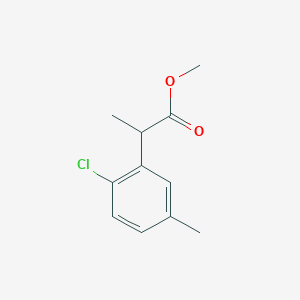
![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine](/img/structure/B13334262.png)
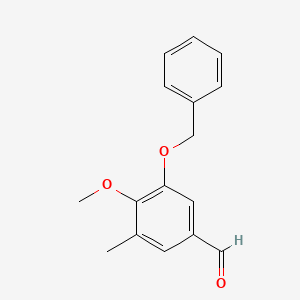
![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane](/img/structure/B13334271.png)
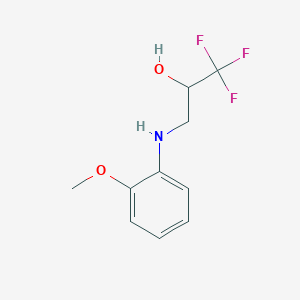
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanethiol](/img/structure/B13334276.png)
